molecular formula C19H20O4 B055993 Tetrahydrobisdemethoxydiferuloylmethane CAS No. 113482-94-3

Tetrahydrobisdemethoxydiferuloylmethane

Cat. No.: B055993
CAS No.: 113482-94-3
M. Wt: 312.4 g/mol
InChI Key: KTRRXJQAOOYSDA-UHFFFAOYSA-N
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Description

Tetrahydrobisdemethoxydiferuloylmethane, also known as tetrahydrobisdemethoxycurcumin, is an organic compound derived from the popular spice turmeric. It belongs to a group of curcuminoids and is known for its aromatic properties. This compound is recognized for its antioxidant and anti-inflammatory properties, making it a valuable ingredient in various applications, particularly in skincare and medicinal formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrobisdemethoxydiferuloylmethane can be synthesized from 2-butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- and benzenepropanoyl chloride, 4-[(trimethylsilyl)oxy]-. The synthesis involves specific reaction conditions that ensure the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrothermal deposition and chemical vapor deposition techniques, which are commonly used in the preparation of similar organic compounds .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrobisdemethoxydiferuloylmethane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. Specific conditions such as temperature, pressure, and solvent choice play a crucial role in the efficiency of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Tetrahydrobisdemethoxydiferuloylmethane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrobisdemethoxydiferuloylmethane involves its interaction with molecular targets and pathways associated with oxidative stress and inflammation. The compound exerts its effects by scavenging free radicals and inhibiting pro-inflammatory mediators, thereby protecting cells from damage and reducing inflammation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its nearly colorless form, which makes it easier to incorporate into formulations without the staining effect associated with curcumin. Additionally, its potent antioxidant and anti-inflammatory properties make it a versatile compound in various applications .

Properties

IUPAC Name

1,7-bis(4-hydroxyphenyl)heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,20-21H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRRXJQAOOYSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150419
Record name Tetrahydrobisdemethoxydiferuloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113482-94-3
Record name Tetrahydrobisdemethoxycurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113482-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrobisdemethoxydiferuloylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113482943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrobisdemethoxydiferuloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Heptanedione, 1,7-bis(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDROBISDEMETHOXYDIFERULOYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973IBV8W7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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